2-(4-isopropylphenoxy)-N-(4-((methylthio)methyl)thiazol-2-yl)acetamide
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Description
2-(4-isopropylphenoxy)-N-(4-((methylthio)methyl)thiazol-2-yl)acetamide, also known as MTA, is a synthetic compound that has been extensively studied for its potential use in scientific research. MTA is a thiazole-containing compound that has been shown to have a variety of biochemical and physiological effects.
Scientific Research Applications
Synthesis and Antitumor Activity
The synthesis of thiazole derivatives, including those structurally related to 2-(4-isopropylphenoxy)-N-(4-((methylthio)methyl)thiazol-2-yl)acetamide, has been a subject of interest due to their potential antitumor activity. For instance, derivatives of benzothiazole have been synthesized and evaluated for their antitumor activity in vitro against various human tumor cell lines. These studies highlight the significance of thiazole compounds in the development of new anticancer agents (Yurttaş, Tay, & Demirayak, 2015).
Corrosion Inhibition
Acetamide derivatives, including those with long alkyl chains and thiazole moieties, have been explored for their corrosion inhibition properties. The synthesized compounds showed promising inhibition efficiencies, indicating their potential application in protecting metals against corrosion (Yıldırım & Cetin, 2008).
Anti-inflammatory and Analgesic Agents
Thiadiazole derivatives, including those incorporating the isobutylphenyl group, have been synthesized and evaluated for their anti-inflammatory and analgesic activities. Some compounds demonstrated significant in vitro anti-inflammatory activity, suggesting their potential in the development of new therapeutic agents for inflammation and pain management (Shkair, Shakya, Raghavendra, & Naik, 2016).
Hypoglycemic Activity
The synthesis of thiazolidinedione derivatives has shown promising hypoglycemic activity in animal models, indicating the potential of such compounds in the treatment of diabetes. These findings open the door for further exploration of related acetamide derivatives in metabolic disorder treatments (Nikalje, Deshp, & Une, 2012).
properties
IUPAC Name |
N-[4-(methylsulfanylmethyl)-1,3-thiazol-2-yl]-2-(4-propan-2-ylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S2/c1-11(2)12-4-6-14(7-5-12)20-8-15(19)18-16-17-13(9-21-3)10-22-16/h4-7,10-11H,8-9H2,1-3H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDBUBJKVBNSYOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=NC(=CS2)CSC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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